Phalloidin-FITC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

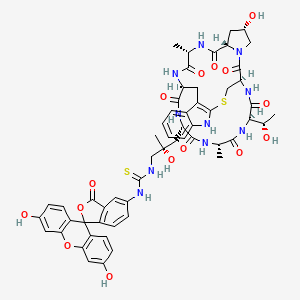

Phalloidin-FITC ist eine Verbindung, die Phalloidin, ein bicyclisches Peptidtoxin aus dem Knollenblätterpilz (Amanita phalloides), mit Fluoresceinisothiocyanat (FITC), einem fluoreszierenden Farbstoff, kombiniert. Dieser Konjugat wird in der wissenschaftlichen Forschung häufig eingesetzt, da er spezifisch an F-Aktin, einer filamentösen Form von Aktin, binden und Aktinfilamente in verschiedenen biologischen Proben sichtbar machen kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Phalloidin-FITC wird synthetisiert, indem Phalloidin mit Fluoresceinisothiocyanat konjugiert wird. Der Prozess umfasst typischerweise die folgenden Schritte:

Aktivierung von Phalloidin: Phalloidin wird zunächst durch Reaktion mit einem geeigneten Linkermolekül aktiviert.

Konjugation mit FITC: Das aktivierte Phalloidin wird dann unter kontrollierten Bedingungen mit Fluoresceinisothiocyanat umgesetzt, um den Konjugat zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess umfasst:

Großtechnische Synthese von Phalloidin: Aus Amanita phalloides extrahiert oder chemisch synthetisiert.

Konjugationsprozess: In großen Reaktoren durchgeführt, wobei die Reaktionsbedingungen präzise kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Phalloidin-FITC unterliegt hauptsächlich Bindungsreaktionen mit F-Aktin. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen biologischen Bedingungen teil. Das Hauptprodukt seiner Reaktion ist der stabile Komplex, der mit F-Aktin gebildet wird und aufgrund der Fluoreszenzeigenschaften von FITC sichtbar gemacht werden kann .

Wissenschaftliche Forschungsanwendungen

Phalloidin-FITC wird in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:

Biologie: Zur Färbung und Visualisierung von Aktinfilamenten in fixierten und permeabilisierten Zellen, Geweben und zellfreien Systemen. .

Industrie: Anwendung bei der Entwicklung von Diagnoseinstrumenten und Forschungskits für die Zellbiologie.

Wirkmechanismus

This compound bindet spezifisch an F-Aktin, stabilisiert die Aktinfilamente und verhindert deren Depolymerisation. Diese Bindung verschiebt das Gleichgewicht in Richtung Polymerisation und senkt die kritische Konzentration für die Bildung von Aktinfilamenten. Die Fluoreszenzeigenschaften von FITC ermöglichen die Visualisierung von Aktinfilamenten unter einem Fluoreszenzmikroskop .

Wirkmechanismus

Phalloidin-FITC binds specifically to F-actin, stabilizing the actin filaments and preventing their depolymerization. This binding shifts the equilibrium towards polymerization, lowering the critical concentration for actin filament formation. The fluorescent properties of FITC allow for the visualization of actin filaments under a fluorescence microscope .

Vergleich Mit ähnlichen Verbindungen

Phalloidin-FITC ist einzigartig durch seine hohe Spezifität und Affinität für F-Aktin, kombiniert mit den Fluoreszenzeigenschaften von FITC. Ähnliche Verbindungen umfassen:

Phalloidin-Rhodamin: Konjugiert Phalloidin mit Rhodamin, einem anderen fluoreszierenden Farbstoff.

Phalloidin-Alexa Fluor 488: Verwendet Alexa Fluor 488 Farbstoff für die Fluoreszenz.

Phalloidin-iFluor 488: Eine weitere Variante mit verbesserter Helligkeit und Photostabilität im Vergleich zu FITC.

This compound zeichnet sich durch sein optimales Gleichgewicht zwischen Spezifität, Fluoreszenzintensität und Benutzerfreundlichkeit unter verschiedenen experimentellen Bedingungen aus.

Eigenschaften

Molekularformel |

C56H60N10O15S2 |

|---|---|

Molekulargewicht |

1177.3 g/mol |

IUPAC-Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]thiourea |

InChI |

InChI=1S/C56H60N10O15S2/c1-24-45(71)61-38-19-32-31-7-5-6-8-37(31)64-51(32)83-22-40(52(77)66-21-30(70)16-41(66)49(75)59-24)63-50(76)44(26(3)67)65-46(72)25(2)58-48(74)39(62-47(38)73)20-55(4,79)23-57-54(82)60-27-9-12-34-33(15-27)53(78)81-56(34)35-13-10-28(68)17-42(35)80-43-18-29(69)11-14-36(43)56/h5-15,17-18,24-26,30,38-41,44,64,67-70,79H,16,19-23H2,1-4H3,(H,58,74)(H,59,75)(H,61,71)(H,62,73)(H,63,76)(H,65,72)(H2,57,60,82)/t24-,25-,26-,30-,38-,39-,40-,41-,44+,55+/m0/s1 |

InChI-Schlüssel |

HBVPFAIYDJIYEU-KQBKSLFCSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)[C@H](C)O |

Kanonische SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)